[D-Trp7,9,10]-Substance P acetate
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Overview
Description
[D-Trp7,9,10]-Substance P acetate is a synthetic peptide derivative of Substance P, a neuropeptide involved in various physiological processes such as pain perception, inflammation, and mood regulation. The modification with D-tryptophan at positions 7, 9, and 10 enhances its stability and bioactivity, making it a valuable compound for scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [D-Trp7,9,10]-Substance P acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled using activating agents like HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for each amino acid in the sequence.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to ensure high yield and purity. The use of advanced purification methods, such as preparative HPLC, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
[D-Trp7,9,10]-Substance P acetate can undergo various chemical reactions, including:
Oxidation: The tryptophan residues can be oxidized to form kynurenine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Various protecting groups and coupling agents used in SPPS.
Major Products Formed
Oxidation: Kynurenine derivatives.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
[D-Trp7,9,10]-Substance P acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating pain perception, inflammation, and neurogenic responses.
Medicine: Explored for potential therapeutic applications in pain management, inflammatory diseases, and mood disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
[D-Trp7,9,10]-Substance P acetate exerts its effects by binding to the neurokinin-1 (NK1) receptor, a G-protein-coupled receptor. This interaction triggers a cascade of intracellular signaling pathways, including the activation of phospholipase C, increased intracellular calcium levels, and the release of pro-inflammatory cytokines. The modification with D-tryptophan enhances the peptide’s stability and prolongs its activity by reducing enzymatic degradation.
Comparison with Similar Compounds
Similar Compounds
Substance P: The natural form of the peptide, less stable and more susceptible to enzymatic degradation.
[D-Trp7,9]-Substance P: A similar derivative with modifications at positions 7 and 9, offering intermediate stability and bioactivity.
[D-Trp7,10]-Substance P: Another derivative with modifications at positions 7 and 10, providing different stability and activity profiles.
Uniqueness
[D-Trp7,9,10]-Substance P acetate stands out due to its enhanced stability and prolonged bioactivity compared to its natural and partially modified counterparts. The triple modification with D-tryptophan at positions 7, 9, and 10 significantly reduces enzymatic degradation, making it a more effective and reliable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C81H109N21O15S |
---|---|
Molecular Weight |
1648.9 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C79H105N21O13S.C2H4O2/c1-114-37-32-56(68(84)103)91-72(107)61(39-46-42-88-53-22-8-5-18-49(46)53)98-74(109)63(41-48-44-90-55-24-10-7-20-51(48)55)97-71(106)60(38-45-16-3-2-4-17-45)95-73(108)62(40-47-43-89-54-23-9-6-19-50(47)54)96-70(105)57(28-30-66(82)101)92-69(104)58(29-31-67(83)102)93-75(110)65-27-15-36-100(65)78(113)59(25-11-12-33-80)94-76(111)64-26-14-35-99(64)77(112)52(81)21-13-34-87-79(85)86;1-2(3)4/h2-10,16-20,22-24,42-44,52,56-65,88-90H,11-15,21,25-41,80-81H2,1H3,(H2,82,101)(H2,83,102)(H2,84,103)(H,91,107)(H,92,104)(H,93,110)(H,94,111)(H,95,108)(H,96,105)(H,97,106)(H,98,109)(H4,85,86,87);1H3,(H,3,4)/t52-,56-,57-,58-,59-,60-,61+,62+,63+,64-,65-;/m0./s1 |
InChI Key |
JAGNQASRRPYNKN-PEKGFRLKSA-N |
Isomeric SMILES |
CC(=O)O.CSCC[C@@H](C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCCN)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CCCNC(=N)N)N |
Canonical SMILES |
CC(=O)O.CSCCC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C9CCCN9C(=O)C(CCCNC(=N)N)N |
Origin of Product |
United States |
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